N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O2S/c1-26-17-5-2-12(20)10-16(17)23-19(25)24-7-6-18(27-9-8-24)14-11-13(21)3-4-15(14)22/h2-5,10-11,18H,6-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPFFWSVFSYIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.
Introduction of Substituents: The chloro, methoxy, and difluorophenyl groups are introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea
- (5-chloro-2-methoxyphenyl)(2,5-difluorophenyl)methanamine
Uniqueness
N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide is unique due to the presence of the thiazepane ring, which imparts distinct chemical and physical properties compared to similar compounds
Biological Activity
N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14ClF2N3O
- Molar Mass : 335.75 g/mol
- IUPAC Name : this compound
The compound features a thiazepane ring, which is known for its role in various biological activities. The presence of chlorine and fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazepane derivatives with substituted anilines under controlled conditions. Specific methods may vary but often include:
- Formation of the thiazepane core through cyclization.
- Introduction of substituents via amide coupling reactions.
Anticancer Activity
Several studies have indicated that compounds containing the thiazepane structure exhibit anticancer properties. For instance:
- In vitro studies demonstrated that similar thiazepane derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazepane Derivative A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Thiazepane Derivative B | A549 (Lung) | 15.3 | Cell cycle arrest |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains suggest effectiveness comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of a related thiazepane compound on human breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers after treatment with the compound over 48 hours.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound demonstrated a notable ability to reduce bacterial growth in both planktonic and biofilm states.
Q & A
Q. What are the critical steps in synthesizing N-(5-chloro-2-methoxyphenyl)-7-(2,5-difluorophenyl)-1,4-thiazepane-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Ring formation : Constructing the 1,4-thiazepane core via cyclization of precursors containing sulfur and nitrogen.
- Substituent introduction : Coupling the chloromethoxyphenyl and difluorophenyl groups via carboxamide linkage.
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) is essential for isolating the product, as impurities from side reactions (e.g., incomplete cyclization) can reduce yield .
Optimization : Control reaction temperature (40–60°C) to prevent decomposition of the thiazepane ring. Use anhydrous conditions to avoid hydrolysis of the carboxamide group .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR spectroscopy : and NMR confirm substituent positions and ring integrity. For example, the methoxy group (δ ~3.8 ppm in ) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic .
- HRMS : Validates molecular formula (e.g., expected [M+H]+ for CHClFNOS) with <2 ppm error .
- IR spectroscopy : Detects carboxamide C=O stretching (~1650 cm) and thiazepane ring vibrations .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?
- Chloro vs. fluoro substituents : The 5-chloro-2-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the 2,5-difluorophenyl moiety may influence target binding via steric and electronic effects. Comparative SAR studies using analogs with bromo or methyl groups can isolate electronic vs. steric contributions .
- Methodology : Synthesize analogs, then assay binding affinity (e.g., SPR, ITC) and cellular activity (e.g., IC in target-specific assays) .
Q. What strategies resolve contradictions in reported stability data for this compound?
- Contradiction : Some studies report stability at room temperature, while others note degradation under oxidative conditions .
- Resolution : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use mass spectrometry to identify degradation products (e.g., sulfoxide formation from sulfur oxidation) .
Q. How can computational models predict metabolic pathways or aldehyde oxidase (AO) susceptibility?
- Approach : Use density functional theory (DFT) to calculate electron-deficient regions prone to AO-mediated oxidation. Validate with in vitro liver microsome assays (+AO inhibitors like hydralazine) .
- Data interpretation : Correlate computed reactivity indices (e.g., Fukui indices) with experimental metabolite profiles .
Methodological Challenges
Q. How should researchers design assays to identify biological targets of this compound?
- Pull-down assays : Use a biotinylated analog with streptavidin beads to capture interacting proteins from cell lysates. Confirm hits via Western blot or LC-MS/MS .
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to identify target engagement .
Q. What in vitro models best assess metabolic stability and cytochrome P450 interactions?
- Hepatocyte incubations : Measure parent compound depletion over time. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- LC-HRMS : Detect and quantify metabolites (e.g., hydroxylation or demethylation products) .
Data Analysis and Interpretation
Q. How can conflicting cytotoxicity data across cell lines be reconciled?
- Possible factors : Variability in cell membrane permeability, efflux pump expression (e.g., P-gp), or metabolic enzyme activity.
- Methodology :
- Measure intracellular compound levels via LC-MS.
- Knock out efflux transporters (e.g., CRISPR-Cas9) to assess their impact .
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC and Hill slope.
- Bootstrap resampling : Estimate confidence intervals for parameters to assess robustness of fits .
Emerging Research Directions
Q. Can this compound serve as a template for developing photoaffinity probes?
- Design : Introduce a diazirine or benzophenone group into the structure. Validate UV-induced crosslinking efficiency via SDS-PAGE and MS/MS .
Q. What crystallography challenges arise in determining its 3D structure?
- Crystallization : Use vapor diffusion with PEG-based precipitants. The flexible thiazepane ring may require co-crystallization with a stabilizing protein or fragment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
